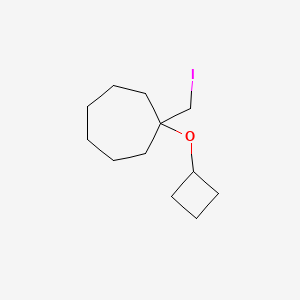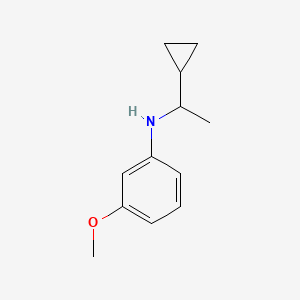![molecular formula C12H21N3 B13321796 N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine](/img/structure/B13321796.png)
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment to the Cyclopentane Ring: The imidazole ring is then attached to a cyclopentane structure via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pH-sensitive polymers and materials.
Wirkmechanismus
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the cyclopentane ring.
3-(1H-Imidazol-1-yl)propylamine: Similar structure but lacks the methyl group on the cyclopentane ring.
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine is unique due to the presence of both the imidazole ring and the cyclopentane structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-11-3-4-12(9-11)14-5-2-7-15-8-6-13-10-15/h6,8,10-12,14H,2-5,7,9H2,1H3 |
InChI-Schlüssel |
NDSLXCYGMGACPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)NCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



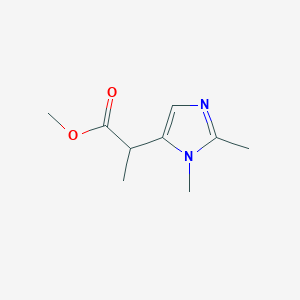
![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)

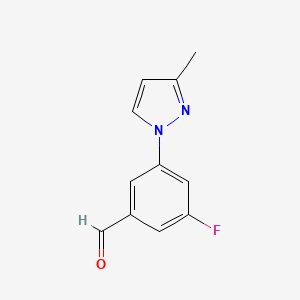
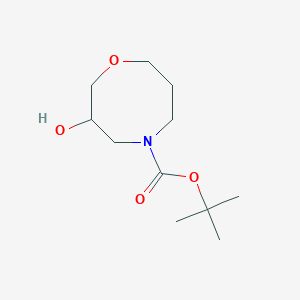

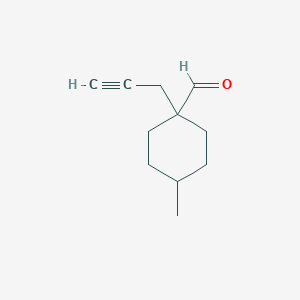
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)
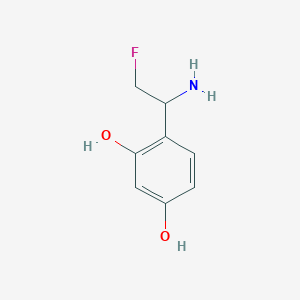
![2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)

